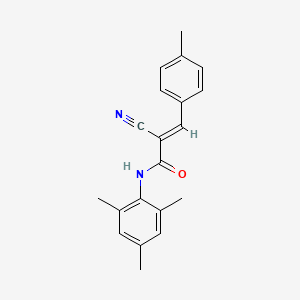![molecular formula C13H17NO2 B5401313 4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5401313.png)
4-[(3-methylphenyl)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-methylphenyl)acetyl]morpholine (4-MeO-AMT) is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in the 1990s and has gained popularity in recent years due to its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 4-[(3-methylphenyl)acetyl]morpholine involves its binding to the serotonin receptor, leading to the activation of various signaling pathways. This results in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood and behavior. The exact mechanism by which this compound produces its hallucinogenic effects is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to changes in mood and behavior. This compound has also been found to have analgesic properties, making it a potential candidate for the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(3-methylphenyl)acetyl]morpholine in scientific research is its potency and selectivity for the serotonin receptor. This allows researchers to study the effects of serotonin receptor activation on various biological processes. However, the use of this compound also has limitations, such as its potential toxicity and the need for careful handling and storage.
Orientations Futures
The potential applications of 4-[(3-methylphenyl)acetyl]morpholine in scientific research are vast and varied. One area of future research could be the investigation of its effects on neural plasticity and the development of new treatments for neurological disorders such as depression and anxiety. Another direction could be the development of new pain medications based on the analgesic properties of this compound. Further studies are also needed to fully understand the mechanism by which this compound produces its hallucinogenic effects and its potential use in the treatment of psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-[(3-methylphenyl)acetyl]morpholine involves the reaction of 4-methoxyphenylacetic acid with morpholine in the presence of a catalyst such as thionyl chloride. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The purity of the final product is crucial for its application in scientific research.
Applications De Recherche Scientifique
4-[(3-methylphenyl)acetyl]morpholine has been used in various scientific studies to investigate its effects on the central nervous system. It has been found to act as a potent agonist of the serotonin receptor, which plays a crucial role in regulating mood, cognition, and behavior. This compound has also been shown to have hallucinogenic properties, making it a valuable tool for studying the mechanisms underlying altered states of consciousness.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-3-2-4-12(9-11)10-13(15)14-5-7-16-8-6-14/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHWWICEXYSMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-biphenyl-4-yl-5-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5401242.png)
![8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline](/img/structure/B5401262.png)
![2-(benzylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5401267.png)

![2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5401280.png)
![5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5401287.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5401289.png)
![N-ethyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5401301.png)
![1-[1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5401302.png)
![4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole](/img/structure/B5401309.png)
![N-benzyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5401317.png)
![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5401328.png)
